3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide
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Overview
Description
3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide is a complex organic compound that features a bromophenyl group, a morpholine ring, and a thian ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide typically involves multiple steps. One common approach starts with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the propanamide backbone through a series of reactions involving amide bond formation. The morpholine and thian rings are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide
- 3-(2-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide
- 3-(2-iodophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide
Uniqueness
The uniqueness of 3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. For example, the presence of the bromine atom may enhance its reactivity in certain substitution reactions compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C19H27BrN2O2S |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
3-(2-bromophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide |
InChI |
InChI=1S/C19H27BrN2O2S/c20-17-4-2-1-3-16(17)5-6-18(23)21-15-19(7-13-25-14-8-19)22-9-11-24-12-10-22/h1-4H,5-15H2,(H,21,23) |
InChI Key |
NIILBKMSDYBCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(CNC(=O)CCC2=CC=CC=C2Br)N3CCOCC3 |
Origin of Product |
United States |
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